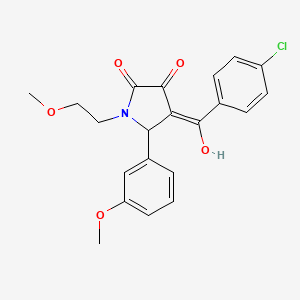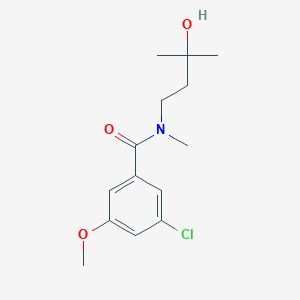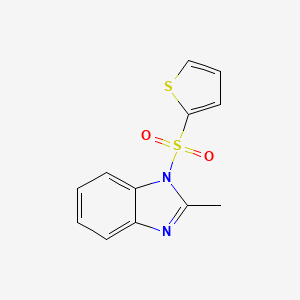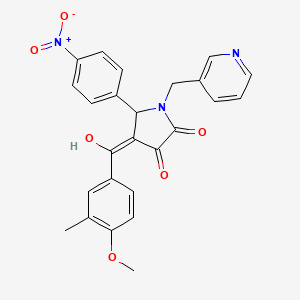![molecular formula C17H24N2O2S B5265190 N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide, commonly known as VPCS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. VPCS is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have been shown to possess various beneficial effects on the cardiovascular, renal, and nervous systems, making sEH inhibition a promising therapeutic strategy for the treatment of several diseases.
Mécanisme D'action
The primary mechanism of action of VPCS is the inhibition of N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide, which leads to the accumulation of EETs. EETs have been shown to possess various beneficial effects, including vasodilation, anti-inflammation, and anti-apoptosis. Therefore, this compound inhibition by VPCS enhances the bioavailability of EETs, leading to the aforementioned physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of VPCS have been extensively studied in preclinical models. VPCS has been shown to reduce blood pressure by increasing the bioavailability of EETs, which possess potent vasodilatory effects. Moreover, VPCS has been demonstrated to improve glucose tolerance by enhancing insulin sensitivity and reducing inflammation in adipose tissue. Additionally, VPCS has been shown to possess neuroprotective effects by reducing neuronal damage and inflammation in ischemic stroke and traumatic brain injury models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using VPCS in lab experiments is its high selectivity and potency for N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide inhibition. Moreover, VPCS has been extensively characterized for its pharmacokinetic and pharmacodynamic properties, making it a reliable tool compound for preclinical studies. However, the main limitation of using VPCS in lab experiments is its relatively low aqueous solubility, which may require the use of solubilizing agents or alternative delivery methods.
Orientations Futures
Several future directions can be pursued to further explore the therapeutic potential of VPCS. One potential direction is the development of VPCS analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased aqueous solubility or enhanced N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide selectivity. Moreover, the combination of VPCS with other therapeutic agents, such as angiotensin-converting enzyme inhibitors or diuretics, may provide synergistic effects in the treatment of hypertension. Additionally, the investigation of VPCS in clinical trials for various diseases, such as hypertension and diabetes, may provide valuable insights into its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of VPCS involves the reaction of 3-vinylbenzylamine with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with N-methylpyrrolidine and purified to obtain VPCS in high yield and purity.
Applications De Recherche Scientifique
VPCS has been extensively studied for its potential therapeutic applications in several diseases, including hypertension, diabetes, and inflammation. In preclinical studies, VPCS has been shown to reduce blood pressure, improve glucose tolerance, and alleviate inflammation in various animal models. Moreover, VPCS has been demonstrated to possess neuroprotective effects in ischemic stroke and traumatic brain injury models.
Propriétés
IUPAC Name |
N-[[1-[(3-ethenylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-2-14-4-3-5-15(10-14)12-19-9-8-16(13-19)11-18-22(20,21)17-6-7-17/h2-5,10,16-18H,1,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYMYLNGPSYWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CN2CCC(C2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl {2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5265110.png)
![1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5265121.png)

![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5265132.png)
![(1R*,2R*,4R*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5265138.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![3-[(2-thienylcarbonyl)amino]phenyl acetate](/img/structure/B5265151.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5265159.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265170.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5265179.png)


![{2-[2-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5265210.png)
